molecular formula C18H15N3O2S B12182845 1-(furan-2-ylmethyl)-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol

1-(furan-2-ylmethyl)-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol

Cat. No.: B12182845
M. Wt: 337.4 g/mol
InChI Key: USMIWZTUHWDSJK-UHFFFAOYSA-N
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Description

1-(furan-2-ylmethyl)-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound that features a combination of furan, thiazole, and pyrrole rings These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-2-ylmethyl)-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step reactions starting from commercially available precursors. One common method involves the formation of the thiazole ring through the reaction of a thiourea derivative with a halogenated ketone. The furan ring can be introduced via a Friedel-Crafts alkylation reaction, while the pyrrole ring is often synthesized through a Paal-Knorr reaction. The final step usually involves the condensation of these intermediates under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors to enhance reaction efficiency and the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(furan-2-ylmethyl)-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

1-(furan-2-ylmethyl)-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(furan-2-ylmethyl)-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with various molecular targets and pathways. The compound’s heterocyclic rings can interact with enzymes and receptors, modulating their activity. For example, the thiazole ring may inhibit certain enzymes, while the furan and pyrrole rings can interact with DNA or proteins, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiazole and benzothiazole share structural similarities and exhibit diverse biological activities.

    Furan Derivatives: Furan-based compounds are known for their antimicrobial and anticancer properties.

    Pyrrole Derivatives: Pyrrole-containing molecules are widely studied for their therapeutic potential.

Uniqueness

1-(furan-2-ylmethyl)-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol is unique due to its combination of three different heterocyclic rings, which imparts a broad spectrum of biological activities and potential applications. This structural complexity allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research.

Properties

Molecular Formula

C18H15N3O2S

Molecular Weight

337.4 g/mol

IUPAC Name

1-(furan-2-ylmethyl)-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol

InChI

InChI=1S/C18H15N3O2S/c19-17-16(15(22)10-21(17)9-13-7-4-8-23-13)18-20-14(11-24-18)12-5-2-1-3-6-12/h1-8,11,19,22H,9-10H2

InChI Key

USMIWZTUHWDSJK-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=N)N1CC2=CC=CO2)C3=NC(=CS3)C4=CC=CC=C4)O

Origin of Product

United States

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